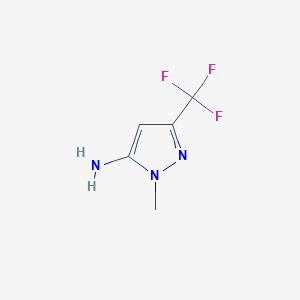

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c1-11-4(9)2-3(10-11)5(6,7)8/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHYDPWIFFDQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599143 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149978-43-8 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149978-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: Chemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic routes, and potential applications of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes comparative data for its close structural analogs, namely the regioisomer 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine and the synthetic precursor 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, to provide a well-rounded understanding of its expected characteristics.

Core Chemical Properties

This compound belongs to the class of trifluoromethyl-substituted pyrazoles, a group of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity of molecules to their biological targets.

Table 1: Comparative Physicochemical Properties

| Property | This compound (Predicted) | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine[1] | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[2][3] |

| CAS Number | Not available | 149978-42-7 | 122431-37-2 |

| Molecular Formula | C₅H₆F₃N₃ | C₅H₆F₃N₃ | C₅H₅F₃N₂O |

| Molecular Weight | 165.12 g/mol | 165.12 g/mol | 166.10 g/mol |

| Appearance | Expected to be a solid or liquid | Pale brown liquid | Light yellow crystalline powder or needles |

| Melting Point | Not available | Not available | 177-179 °C |

| Boiling Point | Not available | Not available | 106.4 °C at 760 mmHg |

| Density | Not available | Not available | 1.423 g/cm³ |

Synthesis and Experimental Protocols

A practical, high-yield synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible and efficient synthetic pathway can be designed based on established methods for the synthesis of the pyrazole core and related derivatives.[4] The most common approach involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative.

A proposed synthetic workflow would involve the initial synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which can then be converted to the target amine.

Experimental Protocol: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol is adapted from established procedures for the synthesis of substituted pyrazoles.[5][6]

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

-

Methylhydrazine (aqueous solution, e.g., 40%)

-

Acetic acid (optional, as solvent)

-

Ethanol (optional, as solvent)

-

Water

Procedure:

-

To a solution of ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., acetic acid or ethanol), slowly add an equimolar amount of aqueous methylhydrazine at a controlled temperature (e.g., 10 °C).

-

After the addition is complete, stir the reaction mixture at room temperature for a specified period (e.g., 1 hour).

-

Heat the mixture to a higher temperature (e.g., 80-90 °C) and maintain it for several hours (e.g., 2-5 hours) to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and then further to a lower temperature (e.g., 10 °C) to induce crystallization of the product.

-

Collect the solid product by filtration and wash it with cold water.

-

Dry the product under vacuum to obtain 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Proposed Experimental Protocol: Conversion of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol to this compound

The conversion of the hydroxyl group of the pyrazol-5-ol to an amine can be achieved through several established organochemical transformations. A common method is via a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

Step 1: Activation of the Hydroxyl Group (e.g., Conversion to a sulfonate ester)

-

Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution in an ice bath.

-

Add a base (e.g., triethylamine or pyridine).

-

Slowly add a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and stir the reaction mixture at low temperature, then allow it to warm to room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude sulfonate ester.

Step 2: Nucleophilic Substitution with Ammonia

-

Dissolve the crude sulfonate ester in a suitable solvent (e.g., THF or DMF).

-

Add a source of ammonia (e.g., aqueous ammonia, or a solution of ammonia in methanol) in a sealed reaction vessel.

-

Heat the mixture to an elevated temperature and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, and partition it between water and an organic solvent.

-

Separate the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Chemical Reactivity and Stability

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms and the substituents. The pyrazole ring is generally stable to oxidation and reduction, though side chains can be modified.[7]

-

Electrophilic Substitution : The C4 position of the pyrazole ring is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions.[8][9] Common electrophilic substitution reactions include nitration, sulfonation, and halogenation.

-

Nucleophilic Substitution : The pyrazole ring itself is generally not reactive towards nucleophiles unless activated by strong electron-withdrawing groups.[10] The C3 and C5 positions are more electron-deficient and thus more likely to undergo nucleophilic attack if a suitable leaving group is present.[11]

-

N-Alkylation : The nitrogen atom at the N1 position can be deprotonated by a base to form a pyrazolate anion, which is a strong nucleophile and can readily react with electrophiles such as alkyl halides.[7]

Potential Biological Activities and Applications

Trifluoromethyl-substituted pyrazoles are a well-established class of compounds with a broad spectrum of biological activities.[12][13] While specific studies on this compound are limited, its structural features suggest potential applications in several areas of drug discovery and agrochemical development.

-

Medicinal Chemistry : Pyrazole derivatives have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal activities.[7][14] The trifluoromethyl group often enhances the efficacy and pharmacokinetic profile of these compounds.

-

Agrochemicals : Many commercial pesticides and herbicides contain the pyrazole scaffold.[13] Phenylpyrazole insecticides, for instance, act by blocking GABA-gated chloride channels.[15] The unique substitution pattern of the title compound makes it an interesting candidate for screening in agrochemical discovery programs.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential for applications in both pharmaceutical and agrochemical research. While direct experimental data for this specific molecule is not abundant, this guide has provided a comprehensive overview of its expected chemical properties, plausible synthetic routes, and likely reactivity based on the well-documented chemistry of related pyrazole derivatives. The provided experimental protocols and logical workflows offer a solid foundation for researchers and scientists to synthesize and explore the potential of this and similar molecules in their respective fields. Further investigation into the specific biological activities of this compound is warranted and could lead to the discovery of novel therapeutic agents or crop protection solutions.

References

- 1. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.molbase.com [m.molbase.com]

- 4. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 9. quora.com [quora.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-5-Amine and Related Isomers

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

A definitive CAS number for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine could not be located. However, the regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, is well-documented. The physical and chemical properties of this isomer are summarized below.

| Property | Value | Reference |

| CAS Number | 149978-42-7 | [1][2] |

| Molecular Formula | C5H6F3N3 | [1] |

| Molecular Weight | 165.12 g/mol | [1] |

| Appearance | Pale brown liquid | [1] |

Additionally, data for related compounds with the trifluoromethyl group at the 3-position are provided for comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 | C5H5F3N2O | 166.10 |

| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | C6H5F3N2O2 | 194.11 |

Synthesis and Experimental Protocols

A practical, high-yielding method for the synthesis of functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed.[3] A common starting material for these syntheses is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

Synthesis of 1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Amine

A documented synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine involves the reaction of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine sulphate.[1]

Experimental Protocol:

-

A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 ml) is treated with methyl hydrazine sulphate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature.[1]

-

The resulting reaction mixture is heated at 85°C for 12 hours.[1]

-

After cooling to ambient temperature, the mixture is concentrated in vacuo.[1]

-

The residue is diluted with a saturated aqueous solution of NaHCO3 (250 ml) and extracted with ethyl acetate (2 x 250 ml).[1]

-

The combined organic layers are washed with water (250 ml) and brine (250 ml), then dried over Na2SO4 and concentrated in vacuo.[1]

-

The crude product is purified by column chromatography on silica gel using a 20% ethyl acetate-hexanes eluent to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a pale brown liquid (0.17 g, 38% yield).[1]

¹H NMR Data (400 MHz, CDCl₃): δ = 5.93 (s, 1H), 3.79 (s, 3H), 3.68 (br. s., 2H).[1]

Applications in Research and Development

Trifluoromethyl-substituted pyrazoles are crucial intermediates in the development of pharmaceuticals and agrochemicals.[4] The trifluoromethyl group often enhances chemical stability and biological activity. These compounds serve as versatile building blocks in organic synthesis and medicinal chemistry for creating novel bioactive molecules.[4] For instance, analogs have been shown to target insect nicotinic acetylcholine receptors, highlighting their potential as pesticides.[4]

Safety and Handling

Detailed safety information for this compound is not available. However, safety data for the related compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, indicates that it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6] Standard laboratory safety precautions should be taken when handling these types of compounds. This includes wearing appropriate personal protective equipment such as gloves, safety glasses, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or a fume hood.[6]

Logical Relationships of Related Pyrazole Isomers

The requested compound and its related isomers share a common pyrazole core but differ in the substitution pattern of the trifluoromethyl and amine/hydroxyl/carboxylic acid groups. Understanding the relationship between these isomers is crucial for synthetic planning and for interpreting structure-activity relationships.

References

- 1. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | 149978-42-7 [chemicalbook.com]

- 3. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 4. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]

- 5. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles information on closely related isomers and precursors to infer its characteristics and potential synthetic routes. Furthermore, the known biological activities of the broader pyrazole class of compounds are discussed, highlighting the potential areas of application for this molecule in drug discovery and development.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position, a trifluoromethyl group at the C3 position, and an amine group at the C5 position. The presence of the trifluoromethyl group is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry.

Inferred Physicochemical Properties

| Property | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-carboxylic acid |

| CAS Number | 149978-42-7[1][2] | 122431-37-2[3][4][5] | 128694-63-3[6][7] |

| Molecular Formula | C5H6F3N3[1] | C5H5F3N2O[3][4][5] | C6H5F3N2O2[6][7] |

| Molecular Weight | 165.12 g/mol [1] | 166.10 g/mol [4][5] | 194.11 g/mol [6][7] |

| Melting Point | Not available | 172-178 °C | 131–133°C[6] |

| Boiling Point | Not available | Not available | Not available |

| ¹H NMR Data | δ = 5.93 (s, 1H), 3.79 (s, 3H), 3.68 (br. s., 2H) in CDCl₃[1] | Not directly available for the amine | Not directly available for the amine |

| ¹³C NMR Data | Not available | Not available | Not available |

| ¹⁹F NMR Data | Not available | Not available | Not available |

Molecular Visualization

The logical relationship for identifying the key structural features of this compound is depicted below.

Synthesis and Experimental Protocols

A direct and detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic strategy involves a two-step process: the synthesis of the precursor 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, followed by the conversion of the hydroxyl group to an amine.

Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

A common method for the synthesis of this precursor involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine.[8]

Experimental Protocol:

-

Reaction Setup: A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) and water is prepared in a reaction vessel.

-

Addition of Methylhydrazine: Methylhydrazine (1.1 equivalents) is added to the mixture at room temperature.

-

Reflux: The reaction mixture is heated to reflux for 2 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified by appropriate methods such as crystallization or chromatography.

This method has been reported to yield a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and its isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, with a selectivity of approximately 6:1.[8]

Proposed Synthesis of this compound from the Hydroxyl Precursor

The conversion of the hydroxyl group of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol to an amine group could potentially be achieved through various chemical transformations, such as a nucleophilic aromatic substitution (SNAr) reaction after activation of the hydroxyl group, or via a multi-step sequence involving conversion to a leaving group followed by amination. A detailed experimental protocol for this specific transformation is an area for further research.

Synthesis of the Isomer: 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

For comparative purposes, the synthesis of the isomeric compound, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, is well-documented.[1]

Experimental Protocol:

-

Reaction Mixture: A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 equivalent) in ethanol is treated with methyl hydrazine sulphate (1.2 equivalents) and triethylamine (1.5 equivalents) at ambient temperature.[1]

-

Heating: The resulting reaction mixture is heated at 85°C for 12 hours.[1]

-

Work-up: The mixture is cooled to ambient temperature and concentrated in vacuo. The residue is diluted with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.[1]

-

Purification: The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[1]

Potential Biological Activities and Applications in Drug Development

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs.[9] These compounds exhibit a wide range of therapeutic effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[10][11]

The trifluoromethyl group is a common substituent in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and cell permeability. The combination of the pyrazole core and the trifluoromethyl group in this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

A notable example from a related isomer is the discovery of Acrizanib, N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide, a VEGFR-2 inhibitor designed for topical ocular delivery in the treatment of neovascular age-related macular degeneration.[12][13] This highlights the potential for trifluoromethyl-substituted methyl-pyrazol-amines to be developed into potent and specific enzyme inhibitors.

Given the diverse biological roles of pyrazole derivatives, this compound could be a promising candidate for screening in various drug discovery programs, particularly those targeting kinases, as well as in the development of new anti-infective and anti-inflammatory agents.

Conclusion

This compound represents a molecule of significant interest for medicinal chemistry and drug development. Although direct experimental data is currently scarce, this guide provides a foundational understanding of its structure, inferred properties, and plausible synthetic pathways based on related compounds. The established biological importance of the pyrazole scaffold, coupled with the advantageous properties conferred by the trifluoromethyl group, positions this compound as a valuable building block for the creation of novel and effective therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, develop an optimized synthesis, and explore its biological activity profile.

References

- 1. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | 149978-42-7 [chemicalbook.com]

- 3. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol synthesis - chemicalbook [chemicalbook.com]

- 4. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.molbase.com [m.molbase.com]

- 6. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]

- 7. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthesis pathway for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal and agrochemical research. The trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity, making this scaffold of significant interest in the development of novel therapeutic agents and functional molecules.

Core Synthesis Pathway

The most prevalent and well-documented synthesis of this compound is a two-step process. The initial step involves the cyclocondensation of a trifluoromethylated β-ketoester with methylhydrazine to form the pyrazol-5-ol intermediate. The subsequent step focuses on the conversion of the hydroxyl group to the target primary amine.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

The formation of the pyrazole ring is achieved through the reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine. This reaction can produce a mixture of regioisomers, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol. However, specific reaction conditions have been optimized to favor the desired 3-(trifluoromethyl) isomer with high selectivity.

Experimental Protocol:

A detailed experimental procedure for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is outlined in patent literature[1][2][3][4]. A representative protocol is as follows:

-

To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate in an appropriate solvent (e.g., acetic acid or an aqueous medium), an aqueous solution of methylhydrazine is added portion-wise.

-

The reaction temperature is carefully controlled during the addition, typically at a low temperature (e.g., 10°C) to enhance regioselectivity[2].

-

Following the addition, the reaction mixture is stirred at room temperature for a period and then heated to a higher temperature (e.g., 80-95°C) for several hours to drive the cyclization to completion[1][2][4].

-

Upon cooling, the product often crystallizes from the reaction mixture and can be isolated by filtration.

-

The collected solid is washed with water and dried under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Materials | Ethyl 4,4,4-trifluoroacetoacetate, Methylhydrazine | [1][2][3][4] |

| Solvent | Acetic Acid or Water | [1][2] |

| Reaction Temperature | Addition at 10°C, followed by heating to 80-95°C | [1][2][4] |

| Reaction Time | 6-8 hours | [2][4] |

| Yield | 72.4% - 87.5% | [2][4] |

| Selectivity (3-CF3 vs 5-CF3 isomer) | 95.2:4.8 to 98.1:1.9 | [4] |

| Purity | >99% (by 1H-NMR) | [2] |

Step 2: Conversion of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol to this compound

The conversion of the pyrazol-5-ol intermediate to the corresponding 5-amino-pyrazole is a critical transformation. A robust and widely applicable method for this type of C-N bond formation on a heterocyclic ring is the Buchwald-Hartwig amination[1]. This palladium-catalyzed cross-coupling reaction typically involves the conversion of the hydroxyl group to a halide or triflate, followed by coupling with an amine source.

Representative Experimental Workflow:

-

Activation of the Hydroxyl Group: The hydroxyl group of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is first converted into a better leaving group, such as a chloride or bromide. This can be achieved using standard halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃).

-

Buchwald-Hartwig Amination: The resulting 5-halo-1-methyl-3-(trifluoromethyl)pyrazole is then subjected to a palladium-catalyzed amination reaction. A common source of the amino group is benzophenone imine, which serves as an ammonia equivalent, followed by hydrolysis to reveal the primary amine.

-

Catalyst System: A typical catalyst system consists of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky electron-rich phosphine ligand, for instance, Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to facilitate the catalytic cycle.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are commonly used.

-

Reaction Conditions: The reaction is typically heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.

-

Work-up and Deprotection: After the coupling reaction, the resulting intermediate is treated with an acid (e.g., hydrochloric acid) to hydrolyze the imine and afford the desired this compound.

-

Visualized Synthesis and Experimental Workflow

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the conversion of the pyrazolol to the pyrazolamine.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

- 4. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

Spectroscopic and Synthetic Overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and Related Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available spectroscopic and synthetic data for pyrazole derivatives related to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Despite a comprehensive search, public domain spectroscopic data for the target compound, this compound, is not currently available. However, to facilitate research and development efforts in this area, this document provides a detailed summary of spectroscopic data and synthetic methodologies for the closely related constitutional isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine , and the corresponding hydroxyl analog, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .

Executive Summary

The characterization of novel chemical entities is fundamental to drug discovery and development. This guide collates available spectroscopic information for key structural analogs of this compound to serve as a valuable resource for researchers. While direct data for the requested compound is absent from the reviewed literature, the provided data for its isomer and hydroxyl counterpart can aid in the identification and characterization of newly synthesized batches of the target molecule through comparative analysis. Detailed synthetic protocols for these analogs are also presented to inform potential synthetic strategies.

Spectroscopic Data of Related Compounds

To assist in the characterization of this compound, the following tables summarize the available spectroscopic data for its constitutional isomer and a key synthetic precursor.

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

This constitutional isomer shares the same molecular formula and weight as the target compound, making its spectroscopic data particularly relevant for comparative purposes.

| Spectroscopic Data | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine |

| Molecular Formula | C₅H₆F₃N₃ |

| Molecular Weight | 165.12 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.93 (s, 1H), 3.79 (s, 3H), 3.68 (br. s., 2H)[1] |

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This compound is a potential synthetic precursor to the target amine. Its spectroscopic and physical data are well-documented.

| Spectroscopic and Physical Data | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |

| Molecular Formula | C₅H₅F₃N₂O |

| Molecular Weight | 166.10 g/mol |

| Melting Point | 177-179 °C |

| Boiling Point | 106.4 °C at 760 mmHg |

| Density | 1.423 g/cm³ |

| Appearance | Light yellow crystalline powder or needles |

Experimental Protocols

The following sections detail the synthetic methodologies reported for the aforementioned related compounds. These protocols can serve as a foundation for developing a synthetic route to this compound.

Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine[1]

A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) was treated with methyl hydrazine sulfate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature. The resulting reaction mixture was heated at 85 °C for 12 hours. After cooling to ambient temperature, the mixture was concentrated in vacuo. The residue was diluted with a saturated aqueous solution of NaHCO₃ (250 mL) and extracted with ethyl acetate (2 x 250 mL). The combined organic layers were washed with water (250 mL), brine (250 mL), dried over Na₂SO₄, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel using a 20% ethyl acetate in hexanes eluent to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a pale brown liquid (0.17 g, 38% yield).[1]

Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate in ethanol, aqueous methyl hydrazine is added. The reaction mixture is then heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting residue is then taken up in water and acidified, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for the preparation of substituted pyrazoles, which could be adapted for the synthesis of this compound.

Caption: A potential synthetic pathway to this compound.

References

An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, renowned for its diverse biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide focuses on 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine , a fluorinated pyrazole derivative with considerable potential in the development of novel therapeutic agents and specialized chemicals. While this specific regioisomer is less documented than its 1-methyl-5-(trifluoromethyl) counterpart, this guide consolidates available data and provides detailed methodologies based on established synthetic routes for analogous compounds. The formal IUPAC name for the compound is This compound .

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in public literature. However, we can infer properties from its close regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 149978-42-7).[1][2] The data for the regioisomer is presented below for comparative purposes.

| Property | Value (for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine) | Reference |

| CAS Number | 149978-42-7 | [1][2] |

| Molecular Formula | C₅H₆F₃N₃ | [1] |

| Molecular Weight | 165.12 g/mol | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would proceed via the reaction of 4,4,4-trifluoro-3-oxobutanenitrile with methylhydrazine. The key challenge in this synthesis is controlling the regioselectivity of the cyclization, as the reaction can potentially yield both the 3-(trifluoromethyl) and 5-(trifluoromethyl) isomers. Reaction conditions such as solvent, temperature, and pH can influence the isomeric ratio.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Methods)

This protocol is a general guideline adapted from established procedures for the synthesis of related 5-aminopyrazoles.[3][4] Optimization will be necessary to maximize the yield and purity of the desired regioisomer.

Materials:

-

4,4,4-trifluoro-3-oxobutanenitrile

-

Methylhydrazine (or methylhydrazine sulfate)

-

Ethanol (or other suitable solvent like acetic acid)

-

Triethylamine (if using a hydrazine salt)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1 equivalent) in ethanol.

-

Addition of Hydrazine: Add methylhydrazine (1.1 equivalents) to the solution. If using methylhydrazine sulfate, add triethylamine (1.2 equivalents) to neutralize the salt.

-

Reaction: Stir the mixture at room temperature for 1 hour to facilitate the formation of the hydrazone intermediate.

-

Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The two regioisomers, 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-1H-pyrazol-5-amine, will likely have different retention factors, allowing for their separation.[5]

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is limited, the broader class of trifluoromethyl-substituted pyrazoles exhibits a wide range of pharmacological activities.[6] These compounds are known to act as inhibitors of various enzymes and receptors. For instance, related pyrazole derivatives have shown potential as anti-inflammatory, antifungal, and anticancer agents.[6][7][8]

The trifluoromethyl group is known to enhance the binding affinity of molecules to their biological targets.[7] Many bioactive pyrazoles are known to modulate inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a crucial regulator of immune responses and inflammation.

Illustrative Signaling Pathway: NF-κB Modulation

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for bioactive pyrazole derivatives.

Caption: Potential modulation of the NF-κB signaling pathway by a pyrazole derivative.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel bioactive compounds. While direct experimental data is sparse, its structural similarity to well-characterized, biologically active pyrazoles suggests significant potential in drug discovery and agrochemical research. The synthetic protocols and biological context provided in this guide offer a foundational framework for researchers to further investigate this intriguing molecule. Further studies are warranted to fully elucidate its chemical properties, optimize its synthesis, and explore its therapeutic and industrial applications.

References

- 1. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | 149978-42-7 [chemicalbook.com]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]

- 8. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

Technical Guide: Physicochemical Characterization of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a Key Synthetic Intermediate

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a heterocyclic organic compound that serves as a vital building block in the synthesis of various active molecules. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity in target-based drug design. This document provides a comprehensive overview of its known physical and chemical properties, along with the methodologies used for their determination.

Physical and Chemical Properties

The physicochemical properties of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol have been characterized through various analytical techniques. These quantitative data are summarized below.

| Property | Value | CAS Number |

| Molecular Formula | C₅H₅F₃N₂O | 122431-37-2 |

| Molecular Weight | 166.10 g/mol | 122431-37-2 |

| Appearance | Light yellow crystalline powder or needles | 122431-37-2 |

| Melting Point | 177-179 °C | 122431-37-2 |

| Boiling Point | 224.387 °C at 760 mmHg | 122431-37-2 |

| Density | 1.423 g/cm³ | 122431-37-2 |

| Vapor Pressure | 0.061 mmHg at 25 °C | 122431-37-2 |

| Crystal System | Monoclinic | 122431-37-2 |

Experimental Protocols

The characterization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves standardized experimental procedures to ensure accuracy and reproducibility.

Synthesis via Cyclocondensation

A common method for synthesizing this compound involves the cyclocondensation reaction between a trifluoromethyl-containing precursor and methylhydrazine.

Protocol:

-

Ethyl 4,4,4-trifluoroacetoacetate is dissolved in a suitable solvent, such as ethanol or acetic acid.[1]

-

An aqueous solution of methylhydrazine is added dropwise to the mixture. The reaction temperature is maintained, often between 80-95 °C.[1]

-

The reaction is stirred for a period of 2 to 5 hours at the elevated temperature to ensure completion.[1]

-

After cooling, water may be added to precipitate the product.

-

The crystallized material is collected by filtration, washed with water, and dried under vacuum to yield the final product.[1]

-

Purity is often assessed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Melting Point Determination

The melting point is determined using a standard melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline powder is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a controlled rate.

-

The temperature range over which the sample melts, from the first appearance of liquid to complete liquefaction, is recorded.

X-ray Crystallography

The crystal structure and molecular geometry are determined by single-crystal X-ray diffraction.

Protocol:

-

Single crystals suitable for diffraction are grown, often by slow evaporation from a solvent like ethyl acetate.[2]

-

A crystal is mounted on a diffractometer.

-

The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation), and the diffraction pattern is collected.[2]

-

The resulting data is processed to solve and refine the crystal structure, providing precise bond lengths, angles, and unit cell dimensions.[2]

Visualizations

Molecular Structure

The logical relationship between the atoms in 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is depicted below.

Caption: Molecular structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of the target compound.

Caption: General workflow for the synthesis and purification of pyrazole derivatives.

References

The Genesis of a Privileged Scaffold: A Technical History of Trifluoromethyl Pyrazoles

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal and agricultural chemistry for over a century.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a favored scaffold.[3] The introduction of a trifluoromethyl (CF3) group to this nucleus profoundly enhances its chemical and biological properties. The strong electron-withdrawing nature of the CF3 group increases the acidity of N-H protons, modulates ring electronics, and significantly boosts lipophilicity and metabolic stability—attributes highly sought after in the design of bioactive molecules.[4][5] This guide provides a detailed technical overview of the discovery and historical development of trifluoromethyl pyrazoles, highlighting key synthetic milestones and the emergence of blockbuster agrochemical and pharmaceutical products.

Early History and Synthesis: The Knorr Condensation

The history of pyrazole synthesis dates back to 1883, with Ludwig Knorr's discovery of the condensation reaction between 1,3-dicarbonyl compounds and hydrazine derivatives.[1][6][7] This reaction, now known as the Knorr pyrazole synthesis, remains the most fundamental and widely used method for constructing the pyrazole core.[6][7]

The adaptation of this classical method for the synthesis of trifluoromethyl pyrazoles involves the use of a trifluoromethyl-substituted 1,3-dicarbonyl compound. The general approach involves the cyclocondensation of a compound like 4,4,4-trifluoro-1-aryl-butane-1,3-dione with a substituted hydrazine.[8][9][10] A significant challenge in this synthesis, particularly with unsymmetrical diketones, is the potential formation of regioisomeric mixtures, the control of which is influenced by the steric and electronic properties of the reactants and the reaction conditions.[10][11]

Physicochemical Properties of Parent Scaffolds

The introduction of the trifluoromethyl group significantly alters the physical properties of the pyrazole ring. Below is a summary of the properties for the parent 3-(Trifluoromethyl)pyrazole and a related derivative.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Refractive Index |

| 3-(Trifluoromethyl)pyrazole | C₄H₃F₃N₂ | 136.08 | 45-47 | 70 @ 2 mmHg | 1.444 |

| 3,5-bis(Trifluoromethyl)pyrazole | C₅H₂F₆N₂ | 204.08 | - | - | - |

Key Experimental Protocol: Knorr Synthesis of a Substituted 3-Trifluoromethylpyrazole

This protocol provides a generalized methodology for the synthesis of a 1,5-diaryl-3-trifluoromethylpyrazole based on the foundational Knorr synthesis.

Objective: To synthesize a 1-aryl-5-aryl-3-trifluoromethylpyrazole via acid-catalyzed condensation.

Materials:

-

4,4,4-trifluoro-1-(aryl)-butane-1,3-dione (1.0 eq)

-

Arylhydrazine hydrochloride (1.05 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4,4,4-trifluoro-1-(aryl)-butane-1,3-dione (1.0 eq) and ethanol.

-

Addition of Hydrazine: Add the arylhydrazine hydrochloride (1.05 eq) to the stirred solution.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.

-

Heating: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 2-4 hours.[15] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.[16]

-

Purification: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold water or ethanol.[15][16]

-

Drying and Characterization: Allow the product to air dry. The final product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[17]

Below is a generalized workflow for the synthesis and screening process.

Milestone Discoveries and Commercialization

The versatility of the trifluoromethyl pyrazole scaffold is exemplified by its successful application in two distinct industries: agriculture and pharmaceuticals.

Agrochemicals: The Discovery of Fipronil

In 1987, scientists at Rhône-Poulenc discovered Fipronil, the first of a new class of insecticides known as phenylpyrazoles.[18][19][20] Fipronil demonstrated exceptional efficacy at low dose rates against a broad spectrum of insect pests, including those resistant to existing insecticides.[18][19] It was first marketed in 1993.[20]

Mechanism of Action: Fipronil is a potent blocker of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects.[18][19][21] By binding to the chloride channel, it disrupts CNS activity, leading to uncontrolled neural excitation and death.[20][22] A key to its success is its selective toxicity, which stems from a higher binding affinity for insect GABA receptors compared to mammalian receptors.[20][21]

Biological Activity Data: Fipronil

| Target Organism | Assay Type | Endpoint | Value |

| Rat | GABA-A Receptor Inhibition | IC₅₀ | 1.66 µM |

| Various Insects | GABA-A Receptor Inhibition | - | High Affinity (nM range) |

| Various Insects | Chloride Channel Block | - | < 100 nM |

Pharmaceuticals: The Development of Celecoxib

In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized anti-inflammatory therapy.[17] This led a team at the Searle division of Monsanto, led by John Talley, to develop selective COX-2 inhibitors.[17][24][25] Their work culminated in the synthesis of Celecoxib, a 1,5-diarylpyrazole containing a benzenesulfonamide moiety.[25] Approved by the FDA in 1998, Celecoxib (marketed as Celebrex) offered potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17][24]

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme.[26][27] COX-2 is typically induced at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[17][26] By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[26] The sulfonamide group is crucial for its selectivity, as it fits into a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1.[10]

Biological Activity Data: Celecoxib

| Target Enzyme | Assay Type | Endpoint | Selectivity Ratio (COX-1/COX-2) |

| COX-1 | In vitro inhibition | IC₅₀ | - |

| COX-2 | In vitro inhibition | IC₅₀ | ~30 |

| COX-1 | In vivo (therapeutic conc.) | Inhibition | Minimal |

| COX-2 | In vivo (therapeutic conc.) | Inhibition | Significant |

Conclusion

The discovery and development of trifluoromethyl pyrazoles represent a significant chapter in the history of synthetic chemistry. From the foundational Knorr synthesis to modern, highly regioselective methods, the ability to construct this scaffold has enabled remarkable advances.[3][11] The commercial success of Fipronil and Celecoxib in disparate fields underscores the power of the trifluoromethyl group to impart privileged properties. These compounds serve as a testament to the synergy between fundamental organic synthesis and rational molecular design, a legacy that continues to inspire the development of new generations of agrochemicals and pharmaceuticals.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chembk.com [chembk.com]

- 13. guidechem.com [guidechem.com]

- 14. WTT- Under Construction Page [wtt-pro.nist.gov]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. cotton.org [cotton.org]

- 19. Worldwide Development of Fipronil Insecticide [cotton.org]

- 20. Fipronil - Wikipedia [en.wikipedia.org]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons. | Semantic Scholar [semanticscholar.org]

- 24. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 25. Celecoxib - Wikipedia [en.wikipedia.org]

- 26. ClinPGx [clinpgx.org]

- 27. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 28. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Disclaimer: A specific Safety Data Sheet (SDS) for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS No. 187979-11-9) is not publicly available. The following guide has been compiled using data from the closely related analogue, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol , and general safety principles for handling trifluoromethyl-containing heterocyclic amines. This information should be used as a precautionary guide only. A substance-specific risk assessment should always be conducted by qualified personnel before handling this chemical.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known safety and handling considerations for pyrazole derivatives, with a focus on this compound and its analogues. The pyrazole scaffold is a key component in many pharmaceutical compounds, making a thorough understanding of its safety profile essential for drug discovery and development.[1][2]

Hazard Identification and Classification

Due to the absence of specific data for the target amine, the hazard classification for the hydroxyl analogue, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is provided as a primary reference. The trifluoromethyl group can enhance biological activity and also introduce specific hazards.[3]

Table 1: GHS Classification for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Source: PubChem CID 1238616 for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Pictograms (representative for the analogue):

Signal Word (representative for the analogue): Danger

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table presents data for the analogue, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Table 2: Physicochemical Data for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

| Property | Value |

| Molecular Formula | C₅H₅F₃N₂O |

| Molecular Weight | 166.10 g/mol |

| Appearance | Crystalline Powder or Needles |

| Melting Point | 177 - 179 °C |

| Boiling Point | No data available |

| Flash Point | 18.1 °C |

| Density | 1.423 g/cm³ |

| Vapor Pressure | 0.061 mmHg at 25°C |

Source: ChemicalBook, PubChem CID 1238616

Handling and Storage

All handling of this compound should be performed by, or under the close supervision of, personnel qualified in the handling of potentially hazardous chemicals.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 or NIOSH standards.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Contaminated clothing should be removed and washed before reuse.

-

Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P2) should be used.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and incompatible materials.

Experimental Protocols

No specific experimental protocols for the handling or use of this compound were found. The following is a representative synthesis protocol for a closely related isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine . This procedure should be adapted with caution and appropriate risk assessments.

Example Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine[5]

-

Reaction Setup: A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) is prepared at ambient temperature.

-

Reagent Addition: Methyl hydrazine sulphate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) are added to the solution.

-

Reaction Conditions: The resulting mixture is heated to 85 °C and stirred for 12 hours.

-

Work-up:

-

The reaction mixture is cooled to ambient temperature and concentrated in vacuo.

-

The residue is diluted with a saturated aqueous solution of NaHCO₃ (250 mL).

-

The aqueous layer is extracted with ethyl acetate (2 x 250 mL).

-

-

Purification:

-

The combined organic extracts are washed with water (250 mL) and brine (250 mL).

-

The organic layer is dried over Na₂SO₄ and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a 20% ethyl acetate in hexanes eluent to yield the final product.

-

Toxicological Information and First Aid

Toxicological data is not available for this compound. The following recommendations are based on the potential hazards identified for its hydroxyl analogue.

Table 3: First Aid Measures (based on 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol)

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician. |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Source: ChemicalBook, Synquest Labs

Signaling Pathway and Biological Activity

There is no specific information available in the searched literature regarding the biological activity or signaling pathway involvement of this compound. However, a complex derivative containing the isomeric 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety has been investigated as a VEGFR-2 inhibitor for the treatment of neovascular age-related macular degeneration. This suggests that trifluoromethyl-substituted pyrazoles are of significant interest in drug discovery as kinase inhibitors.[2]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be handled as hazardous and disposed of by a licensed chemical disposal company. Do not allow the material to enter drains or water courses.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and a Related Isomer

For Researchers, Scientists, and Drug Development Professionals

Protocol: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

A documented procedure outlines the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, an isomer of the target compound. This synthesis involves the reaction of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine sulphate in the presence of triethylamine.[1]

Experimental Protocol

A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) is treated with methyl hydrazine sulphate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature.[1] The resulting reaction mixture is then heated to 85°C for 12 hours.[1] Following the reaction, the mixture is cooled to ambient temperature and concentrated under reduced pressure.[1]

The residue is then diluted with a saturated aqueous solution of sodium bicarbonate (250 mL) and extracted with ethyl acetate (2 x 250 mL).[1] The combined organic layers are washed with water (250 mL) and brine (250 mL), dried over sodium sulfate, and concentrated in vacuo.[1] The crude product is purified by column chromatography on silica gel using a 20% ethyl acetate in hexanes eluent to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a pale brown liquid.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | [1] |

| Reagents | Methyl hydrazine sulphate, Triethylamine | [1] |

| Solvent | Ethanol | [1] |

| Reaction Temperature | 85°C | [1] |

| Reaction Time | 12 hours | [1] |

| Yield | 38% | [1] |

| Final Product | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | [1] |

| Appearance | Pale brown liquid | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 5.93 (s, 1H), 3.79 (s, 3H), 3.68 (br.s., 2H) | [1] |

Experimental Workflow

Caption: Workflow for the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

Proposed Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

A plausible synthetic route to obtain this compound would involve the cyclocondensation of a β-ketonitrile with methylhydrazine. The key starting material for this proposed synthesis is 3-oxo-4,4,4-trifluorobutanenitrile. The reaction with methylhydrazine would likely lead to the formation of the desired pyrazol-5-amine. The regioselectivity of the reaction would be crucial in determining the final product distribution between the 3-amino and 5-amino isomers.

Proposed Reaction Pathway

Caption: Proposed synthesis of this compound.

Further research and experimental validation are necessary to establish a definitive and optimized protocol for the synthesis of this compound. The information provided herein serves as a foundational guide for researchers in the field.

References

Application Note: 1H NMR Characterization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol and data interpretation guide for the 1H NMR characterization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Introduction

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of such organic compounds. This application note outlines the standard operating procedure for acquiring and interpreting the 1H NMR spectrum of this specific pyrazole derivative.

Predicted 1H NMR Spectral Data

The following table summarizes the anticipated proton NMR spectral data for this compound. The chemical shifts are predicted based on the analysis of similar pyrazole structures and the known effects of the substituents (methyl, trifluoromethyl, and amine groups) on the electron density of the pyrazole ring.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 5.5 - 6.0 | Singlet | 1H | H4 (pyrazole ring) |

| 2 | ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| 3 | ~ 3.6 - 3.8 | Singlet | 3H | -CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Experimental Protocol

This section details the methodology for the 1H NMR analysis of this compound.

1. Materials and Equipment

-

Sample: this compound

-

NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the amine protons.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

NMR Tubes: 5 mm NMR tubes

-

NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.

2. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

-

Set the acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

-

Pulse angle: 90°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be increased for dilute samples)

-

-

Acquire the spectrum.

4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.

Structure and Signaling Pathway

The structure of this compound gives rise to three distinct signals in the 1H NMR spectrum, corresponding to the three different proton environments.

Caption: Molecular structure and corresponding proton signals.

Experimental Workflow

The following diagram illustrates the logical flow of the 1H NMR characterization process.

Caption: Workflow for 1H NMR analysis.

Conclusion

The described 1H NMR protocol provides a reliable method for the structural confirmation and purity assessment of this compound. The predicted spectral data serves as a guideline for researchers in interpreting the experimental results. Adherence to this protocol will ensure the generation of high-quality, reproducible NMR data critical for research and development in the pharmaceutical industry.

Application Notes and Protocols: 13C NMR Analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of publicly available experimental 13C NMR data for this specific molecule, this document presents a predicted 13C NMR spectrum alongside a comprehensive protocol for its experimental acquisition and analysis.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were generated using a computational prediction tool and should be used as a reference for experimental data. The chemical structure with numbered carbons is provided below for correlation.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Notes |

| C3 | 143.5 | The chemical shift is influenced by the electron-withdrawing trifluoromethyl group. |

| C4 | 90.8 | This carbon is shielded by the adjacent amino group. |

| C5 | 150.2 | The chemical shift is significantly influenced by the directly attached amino group. |

| N-CH3 | 35.0 | A typical chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic ring. |

| CF3 | 121.0 | The signal for the trifluoromethyl carbon is expected to appear as a quartet due to coupling with the three fluorine atoms. Prediction for CF3 can be less accurate. |

Chemical Structure with Carbon Numbering

Caption: Chemical structure of this compound with numbered carbons.

Experimental Protocol for 13C NMR Analysis

This protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation

-

Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Mass: Weigh approximately 10-25 mg of the compound.

-

Solvent: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices for this type of compound. The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If the solvent does not already contain TMS, a small amount can be added.

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase if the signal-to-noise ratio is low.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.

-

Temperature: The experiment is typically run at room temperature (298 K).

3. Data Acquisition and Processing

-

Shimming: Shim the magnetic field to obtain a sharp and symmetrical solvent peak.

-

Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.

-

Acquisition: Start the acquisition with the defined parameters.

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline correct the spectrum to ensure a flat baseline.

-

Reference the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

-

Integrate the peaks if quantitative analysis is required, although this is less common for 13C NMR due to the Nuclear Overhauser Effect (NOE).

-

Experimental Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of this compound.

Caption: A streamlined workflow for 13C NMR analysis.

Disclaimer: The 13C NMR data presented in this document is based on computational predictions and should be considered as a guideline. Experimental verification is necessary for accurate structural elucidation.